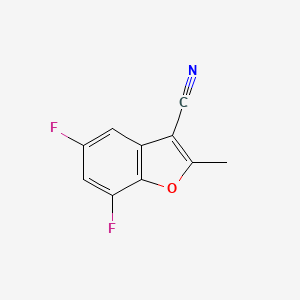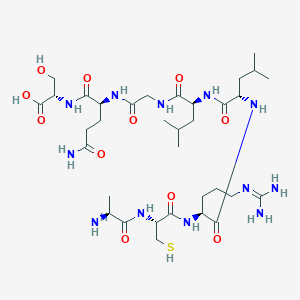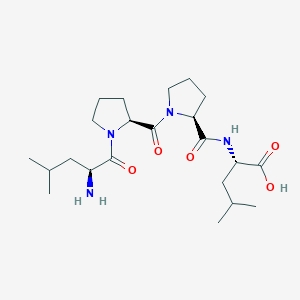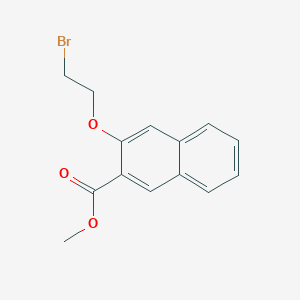
5,7-Difluoro-2-methyl-1-benzofuran-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Difluoro-2-methyl-1-benzofuran-3-carbonitrile is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of two fluorine atoms at the 5 and 7 positions, a methyl group at the 2 position, and a carbonitrile group at the 3 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Difluoro-2-methyl-1-benzofuran-3-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable fluorinated phenol derivative, the compound can be synthesized through a series of reactions including halogenation, nitrile formation, and cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, specific solvents, and temperature control to facilitate the desired chemical transformations efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
5,7-Difluoro-2-methyl-1-benzofuran-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the nitrile group or other functional groups within the molecule.
Substitution: The fluorine atoms and other substituents can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amines or other reduced forms.
Wissenschaftliche Forschungsanwendungen
5,7-Difluoro-2-methyl-1-benzofuran-3-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials with desired properties.
Wirkmechanismus
The mechanism by which 5,7-Difluoro-2-methyl-1-benzofuran-3-carbonitrile exerts its effects depends on its interaction with molecular targets. These interactions can involve binding to specific enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The presence of fluorine atoms and the nitrile group can influence the compound’s reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5,7-Difluoro-3-methyl-1-benzofuran-2-carboxylic acid
- 5,7-Difluoro-2-methyl-1-benzofuran-3-amine
Uniqueness
5,7-Difluoro-2-methyl-1-benzofuran-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both fluorine atoms and the nitrile group can enhance its stability, reactivity, and potential biological activity compared to other benzofuran derivatives.
Eigenschaften
CAS-Nummer |
826990-60-7 |
|---|---|
Molekularformel |
C10H5F2NO |
Molekulargewicht |
193.15 g/mol |
IUPAC-Name |
5,7-difluoro-2-methyl-1-benzofuran-3-carbonitrile |
InChI |
InChI=1S/C10H5F2NO/c1-5-8(4-13)7-2-6(11)3-9(12)10(7)14-5/h2-3H,1H3 |
InChI-Schlüssel |
ABGFAAKIWZSAFE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(O1)C(=CC(=C2)F)F)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl [1-(3-hydroxypropyl)pyrrolidin-2-ylidene]acetate](/img/structure/B14229165.png)

![N-{2-[(5-Chloro-2-nitrophenyl)sulfanyl]-4-ethoxyphenyl}formamide](/img/structure/B14229175.png)
![1(3H)-Isobenzofuranone, 3-[(benzoyloxy)methyl]-, (3S)-](/img/structure/B14229182.png)

![(4R)-4-Methyl-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B14229189.png)

![Phosphonic acid, [(2R)-2-amino-2-(4-chlorophenyl)ethyl]-, diethyl ester](/img/structure/B14229202.png)

![4-[4-Methyl-3-(trifluoromethyl)phenyl]piperazine-1-carbonitrile](/img/structure/B14229230.png)
![2-(5-methylthiophen-2-yl)-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B14229232.png)
![1-Piperidinecarboxylic acid, 3-(2-iodo-5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-, 1,1-dimethylethyl ester](/img/structure/B14229242.png)
